Cas no 79247-78-2 (2,5-Dibromo-4-methylthiazole)

2,5-Dibromo-4-methylthiazole is a brominated thiazole derivative with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include high reactivity due to the presence of bromine substituents, which facilitate further functionalization through cross-coupling or nucleophilic substitution reactions. The methyl group at the 4-position enhances stability while maintaining versatility in chemical transformations. This compound is particularly useful in the synthesis of heterocyclic compounds and bioactive molecules, offering a reliable building block for medicinal chemistry and agrochemical research. Its well-defined structure and consistent purity make it suitable for precise synthetic applications. Proper handling and storage are recommended due to its halogenated nature.
2,5-Dibromo-4-methylthiazole structure
2,5-Dibromo-4-methylthiazole structure
Product Name:2,5-Dibromo-4-methylthiazole
CAS No:79247-78-2
MF:C4H3Br2NS
MW:256.946317911148
MDL:MFCD09260910
CID:554641
PubChem ID:22056402
Update Time:2025-06-11

2,5-Dibromo-4-methylthiazole Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dibromo-4-methylthiazole
    • 2,4-Dibromo-5-Methylthiazole
    • Thiazole,2,5-dibromo-4-methyl-
    • 2,4-DICHLORO-Α-CHLOROACETOPHENONE
    • 2,5-Dibrom-4-methyl-thiazol
    • 2,5-dibromo-4-methyl-thiazole
    • Thiazole,2,5-dibromo-4-methyl-(9CI)
    • 2,5-Dibromo-4-methyl-1,3-thiazole
    • EN300-157032
    • Thiazole, 2,5-dibromo-4-methyl-
    • DTXSID801000356
    • PS-3969
    • CS-0139596
    • A9903
    • 2,5-Dibromo-4-methylthiazole, AldrichCPR
    • AKOS015842247
    • SY026562
    • PVJMZIKWTNQXKO-UHFFFAOYSA-N
    • J-507296
    • FT-0685505
    • MFCD09260910
    • SB38792
    • 79247-78-2
    • SCHEMBL3148508
    • F10450
    • DB-028061
    • MDL: MFCD09260910
    • Inchi: 1S/C4H3Br2NS/c1-2-3(5)8-4(6)7-2/h1H3
    • InChI Key: PVJMZIKWTNQXKO-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)N=C(S1)Br

Computed Properties

  • Exact Mass: 254.83500
  • Monoisotopic Mass: 254.835
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 90.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1A^2
  • XLogP3: 3.4

Experimental Properties

  • Density: 2.127
  • Boiling Point: 260.735°C at 760 mmHg
  • Flash Point: 111.489°C
  • Refractive Index: 1.629
  • PSA: 41.13000
  • LogP: 2.97650

2,5-Dibromo-4-methylthiazole Security Information

  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • Hazard Category Code: 25-41
  • Safety Instruction: 26-39-45
  • Hazardous Material Identification: T

2,5-Dibromo-4-methylthiazole Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2,5-Dibromo-4-methylthiazole Pricemore >>

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2,5-Dibromo-4-methylthiazole Production Method

2,5-Dibromo-4-methylthiazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:79247-78-2)2,5-Dibromo-4-methylthiazole
Order Number:A9903
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:51
Price ($):330.0
Email:sales@amadischem.com

Additional information on 2,5-Dibromo-4-methylthiazole

Introduction to 2,5-Dibromo-4-methylthiazole (CAS No. 79247-78-2) in Modern Chemical Research

2,5-Dibromo-4-methylthiazole, identified by its Chemical Abstracts Service (CAS) number 79247-78-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the thiazole family, a class of molecules characterized by a sulfur-containing five-membered ring fused to a benzene-like structure. The presence of bromine and methyl substituents on the thiazole ring imparts unique electronic and steric properties, making 2,5-Dibromo-4-methylthiazole a versatile scaffold for synthetic applications and drug discovery.

The structural features of 2,5-Dibromo-4-methylthiazole make it an attractive building block for medicinal chemists. The bromine atoms at the 2- and 5-positions provide reactive sites for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures. Additionally, the methylthiazole core is known to exhibit biological activity across various therapeutic areas, including antimicrobial, antifungal, and anticancer applications.

In recent years, 2,5-Dibromo-4-methylthiazole has been explored in the development of novel therapeutic agents. One particularly promising area of research involves its utilization as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. By modifying the 2,5-Dibromo-4-methylthiazole scaffold, researchers have been able to design compounds that selectively inhibit specific kinases, thereby disrupting aberrant signaling networks.

Recent studies have highlighted the potential of 2,5-Dibromo-4-methylthiazole derivatives as inhibitors of Janus kinases (JAKs), which are involved in inflammatory responses and autoimmune diseases. For instance, a series of thiazole-based compounds has been synthesized and evaluated for their ability to modulate JAK activity. These studies have demonstrated that subtle modifications to the 2,5-Dibromo-4-methylthiazole core can significantly alter binding affinity and selectivity towards target proteins. This underscores the importance of this compound as a pharmacophore in drug development.

The antimicrobial properties of 2,5-Dibromo-4-methylthiazole have also been investigated extensively. Resistance to conventional antibiotics remains a major global health challenge, prompting the search for novel antimicrobial agents. Thiazole derivatives have shown promise in this regard due to their ability to disrupt bacterial cell wall synthesis and other vital metabolic processes. Preliminary findings suggest that certain derivatives of 2,5-Dibromo-4-methylthiazole exhibit potent activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). This has spurred further investigation into optimizing these compounds for clinical use.

Another area where 2,5-Dibromo-4-methylthiazole has found application is in materials science. The unique electronic properties of thiazole derivatives make them suitable candidates for organic semiconductors and light-emitting diodes (OLEDs). Researchers have incorporated 2,5-Dibromo-4-methylthiazole into conjugated polymers designed for use in optoelectronic devices. These polymers exhibit high charge carrier mobility and excellent thermal stability, making them promising candidates for next-generation electronic applications.

The synthesis of 2,5-Dibromo-4-methylthiazole itself is an interesting chemical challenge. Traditional methods often involve bromination and alkylation reactions on pre-formed thiazole precursors. However, recent advances in synthetic chemistry have enabled more efficient routes to this compound. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce bromine atoms selectively at specific positions on the thiazole ring. These methods not only improve yield but also allow for greater control over regioselectivity.

In conclusion,2,5-Dibromo-4-methylthiazole (CAS No.79247-78-2) is a multifaceted compound with significant potential in pharmaceutical and materials science research. Its unique structural features make it a valuable scaffold for drug discovery,particularly in kinase inhibition and antimicrobial applications。Additionally,its utility in advanced materials underscores its versatility as a chemical building block。As research continues,it is likely that new applications for this compound will emerge,further solidifying its importance in modern chemical science。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79247-78-2)2,5-Dibromo-4-methylthiazole
A9903
Purity:99%
Quantity:25g
Price ($):330.0
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